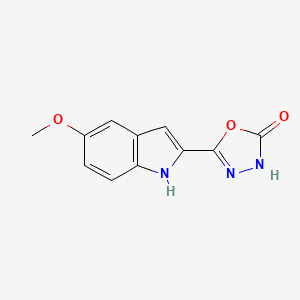

5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one

描述

5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that combines the structural features of indole and oxadiazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methoxyindole-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

化学反应分析

Types of Reactions

5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the oxadiazole ring or the indole moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or oxadiazole rings.

科学研究应用

Medicinal Chemistry Applications

5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one has shown potential in several areas of medicinal chemistry:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole compounds, including this compound, inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

- Case Study : In vitro studies showed that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results suggest a potential use in developing new antimicrobial agents to combat resistant strains .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in material science:

Organic Light Emitting Diodes (OLEDs)

Research has explored the use of oxadiazole compounds in OLED technology due to their excellent electron transport properties:

- Findings : A study highlighted that incorporating this compound into OLED devices enhances their efficiency and stability compared to conventional materials .

Agrochemical Applications

The compound's biological activity extends to agricultural sciences:

Plant Growth Regulators

Studies have investigated the potential of this oxadiazole derivative as a plant growth regulator:

作用机制

The mechanism of action of 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with various molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its observed biological effects.

相似化合物的比较

Similar Compounds

5-Methoxy-1H-indole-2-carboxylic acid: Shares the indole moiety but lacks the oxadiazole ring.

1,3,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents on the indole moiety.

Uniqueness

5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one is unique due to its combination of the indole and oxadiazole rings, which may confer distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry.

生物活性

5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and other pharmacological activities.

- Molecular Formula : C₁₁H₉N₃O₃

- CAS Number : 200061-92-3

- Molecular Weight : 219.21 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| U937 (Acute Monocytic) | 10.0 | Cell cycle arrest |

| CEM (T-Acute Lymphoblastic) | 8.0 | Inhibition of proliferation |

The compound exhibited lower IC50 values than doxorubicin in certain cell lines, indicating a potentially higher efficacy in inducing apoptosis and inhibiting cancer cell proliferation .

Antioxidant Activity

The antioxidant properties of the compound were assessed through various assays. It demonstrated significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging Activity (%) | Concentration (µg/mL) |

|---|---|---|

| This compound | 78.5 | 25 |

| Ascorbic Acid (Control) | 90.0 | 25 |

The results suggest that the compound has a significant ability to neutralize free radicals, comparable to standard antioxidants like ascorbic acid .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, preventing cancer cell division.

- Antioxidant Defense : By scavenging reactive oxygen species (ROS), it protects normal cells from oxidative damage.

Case Studies

A study conducted on the effects of oxadiazole derivatives on human cancer cell lines demonstrated that compounds similar to this compound showed enhanced cytotoxicity against various cancers. The study utilized MTT assays for evaluating cell viability and flow cytometry for apoptosis detection .

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one?

A carbon dioxide route (CDR) is a robust method for synthesizing oxadiazolone derivatives. Hydrazides are first prepared by reacting acid chlorides with hydrazine monohydrate (89–97% yields), followed by cyclization with CO₂ under basic conditions in ethanol. This approach avoids harsh reagents and achieves high yields . Alternative methods involve coupling indole derivatives with oxadiazolone precursors via nucleophilic substitution or condensation reactions, as seen in analogous compounds .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while high-performance liquid chromatography (HPLC) assesses purity. Mass spectrometry (MS) validates molecular weight. For example, in related oxadiazolone derivatives, NMR detected indole proton environments (δ 6.5–8.5 ppm) and oxadiazolone carbonyl signals (δ 160–170 ppm) .

Q. How can researchers screen for initial biological activity of this compound?

Begin with in vitro receptor binding assays (e.g., melatonin MT1/MT2 or quinone reductase 2 (QR2) receptors) using radioligand displacement. IC₅₀ values and Hill coefficients derived from nonlinear regression analysis indicate potency and cooperativity . Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HepG2, HeLa) to determine IC₅₀ values .

Q. What common substituents on the oxadiazolone ring influence bioactivity?

Substituents like methoxy groups on the indole ring or halogens (e.g., bromo, chloro) on aryl groups enhance receptor binding. For example, 5-tert-butyl groups in oxadiargyl improve herbicidal activity, while trifluoromethyl groups increase lipophilicity and CNS permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor subtype selectivity?

Systematically vary substituents on the indole and oxadiazolone moieties. For MT2 receptor selectivity, introduce methoxy or naphthyl groups, as seen in analogues with >100-fold selectivity over MT1 . Use molecular docking to predict binding interactions with target receptors (e.g., QR2 or MAO-B) .

Q. What experimental approaches analyze enzyme inhibition kinetics for oxadiazolone derivatives?

Perform steady-state kinetic assays with varying substrate concentrations. For MAO-B inhibitors, calculate inhibition constants (Ki) using Lineweaver-Burk plots. Tight-binding inhibitors like 12a exhibit Ki* values in the nM range, requiring progress curve analysis to determine slow-binding mechanisms .

Q. How does crystallographic data inform molecular conformation and binding interactions?

Single-crystal X-ray diffraction reveals dihedral angles between oxadiazolone and aromatic rings (e.g., 65.84° in oxadiargyl), influencing steric interactions with enzyme active sites. Electron density maps validate substituent orientation, critical for designing derivatives with improved affinity .

Q. What in vivo models evaluate neuroprotective or neurogenic effects?

Use okadaic acid-induced neurodegeneration models in rodents to assess cognitive rescue. For neurogenesis, quantify hippocampal BrdU+ cells in mice treated with oxadiazolone derivatives. Compound 4e promoted neurogenesis via NRF2-ARE pathway activation .

Q. How are functional assays designed to assess neurogenic potential?

Differentiate neuronal stem cells (NSCs) in vitro and measure neurite outgrowth via βIII-tubulin staining. Combine with qPCR to track neurogenesis markers (e.g., BDNF, DCX). Compounds activating NRF2 or inhibiting QR2 show enhanced NSC proliferation .

Q. How should researchers address contradictory data in receptor binding studies?

Re-evaluate assay conditions (e.g., buffer pH, cofactor availability). For inconsistent IC₅₀ values, perform orthogonal assays (e.g., fluorescence polarization vs. radioligand binding). Cross-validate with ex vivo tissue studies, as seen in MAO-B inhibitors where in vitro potency correlated with ex vivo brain activity .

属性

IUPAC Name |

5-(5-methoxy-1H-indol-2-yl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c1-16-7-2-3-8-6(4-7)5-9(12-8)10-13-14-11(15)17-10/h2-5,12H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSOFYFSZJXGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C3=NNC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。